molecular formula C13H11Cl2NO3 B580389 4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester CAS No. 1242260-49-6

4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B580389
CAS No.: 1242260-49-6
M. Wt: 300.135
InChI Key: BTKKRYHEKFLLAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester is a chemical compound with the molecular formula C13H11Cl2NO3 and a molecular weight of 300.14 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

The synthesis of 4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,8-dichloroquinoline and 5-methoxyquinoline.

    Reaction Conditions: The reaction involves the esterification of 4,8-dichloro-5-methoxyquinoline-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. .

Scientific Research Applications

4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester can be compared with other similar compounds in the quinoline family:

Properties

CAS No.

1242260-49-6

Molecular Formula

C13H11Cl2NO3

Molecular Weight

300.135

IUPAC Name

ethyl 4,8-dichloro-5-methoxyquinoline-3-carboxylate

InChI

InChI=1S/C13H11Cl2NO3/c1-3-19-13(17)7-6-16-12-8(14)4-5-9(18-2)10(12)11(7)15/h4-6H,3H2,1-2H3

InChI Key

BTKKRYHEKFLLAB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)Cl)OC)Cl

Synonyms

4,8-Dichloro-5-methoxyquinoline-3-carboxylic acid ethyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.